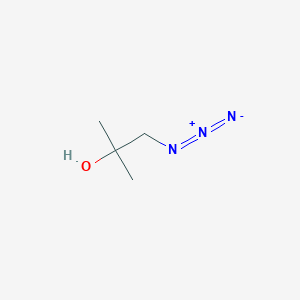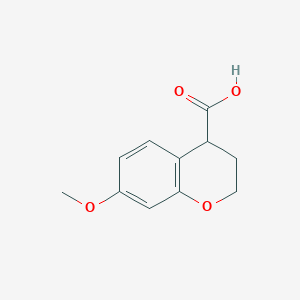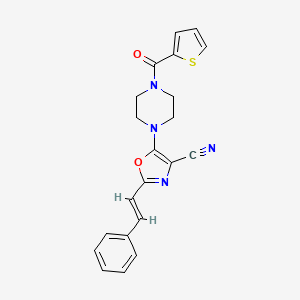![molecular formula C19H21N7O3S B2447605 Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868967-19-5](/img/structure/B2447605.png)
Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Antihypertensive Agents
Research has explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, including compounds related to prazosin which have shown promising antihypertensive activity in vitro and in vivo. This indicates a potential application in developing new therapeutic agents for hypertension management (S. M. Bayomi et al., 1999).
Antimicrobial and Antioxidant Activities
Another application involves the synthesis of compounds for assessing antimicrobial and antioxidant activities. Specifically, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei such as 1,3-oxazol(idin)e and 1,3,4-thiadiazole, have been synthesized and showed good to moderate antimicrobial activity against test microorganisms. Additionally, some compounds exhibited antiurease and antilipase activities, suggesting their potential as antimicrobial and enzyme inhibition agents (Serap Başoğlu et al., 2013).
Insecticidal Assessment
The compound has also been involved in the synthesis of heterocycles, such as pyrrole, pyridine, and triazolo[5,1-c]triazine derivatives, for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the development of new insecticidal agents that can contribute to agricultural pest control (A. Fadda et al., 2017).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
The chemical compound's framework has been utilized in synthesizing thienopyrimidine derivatives, showing pronounced antimicrobial activity. This suggests its role in the development of new antimicrobial agents, which could be vital in addressing antibiotic resistance challenges (M. Bhuiyan et al., 2006).
Synthesis of Novel Antioxidant and Anticorrosive Additives
Research into the synthesis of novel compounds from oxazolone derivatives has indicated potential applications as antioxidant and anticorrosive additives for lubricating oils. This application is critical for enhancing the performance and longevity of mechanical systems and engines (O. M. Habib et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
ethyl 4-[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-11-9-24(10-12-25)17(27)13-30-16-7-6-15-21-22-18(26(15)23-16)14-5-3-4-8-20-14/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLWEBMCWXDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)



![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)





![(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2447541.png)

![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2447545.png)